molecular formula C15H14INO2 B6127700 3-iodo-N-(2-methoxybenzyl)benzamide

3-iodo-N-(2-methoxybenzyl)benzamide

Cat. No.: B6127700
M. Wt: 367.18 g/mol
InChI Key: ALWRRZVEWFTPAF-UHFFFAOYSA-N
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Description

3-Iodo-N-(2-methoxybenzyl)benzamide is a halogenated benzamide derivative characterized by an iodine substituent at the 3-position of the benzoyl ring and a 2-methoxybenzyl group attached to the amide nitrogen. Its molecular formula is C₁₅H₁₃INO₂, with a molecular weight of 394.18 g/mol. The compound is synthesized via gold(I)-catalyzed reactions, as demonstrated in the cyclization of 3-iodo-N-(2-(phenylethynyl)phenyl)benzamide to form oxazine derivatives . Its crystal structure has been resolved, revealing key geometric parameters influenced by the iodine atom’s steric and electronic effects .

Properties

IUPAC Name

3-iodo-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-19-14-8-3-2-5-12(14)10-17-15(18)11-6-4-7-13(16)9-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWRRZVEWFTPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 3-Iodo-N-(2-methoxybenzyl)benzamide is the serotonin 5-HT 2A/2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Biochemical Pathways

The activation of the serotonin 5-HT 2A/2C receptors by 3-Iodo-N-(2-methoxybenzyl)benzamide can affect various biochemical pathways. It can lead to changes in the release of dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in a variety of functions, including mood regulation, cognition, and motor control.

Result of Action

The activation of the serotonin 5-HT 2A/2C receptors by 3-Iodo-N-(2-methoxybenzyl)benzamide can lead to a variety of molecular and cellular effects. For instance, it can decrease the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex. It can also increase the release of ACh in all brain regions. These changes can result in altered mood, cognition, and motor control.

Comparison with Similar Compounds

Halogen-Substituted Benzamides

Key Compounds :

  • 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
  • 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide
  • 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide
Property 3-Fluoro Derivative 3-Bromo Derivative 3-Iodo Derivative
Halogen Size (Å) 1.47 (C–F) 1.94 (C–Br) 2.15 (C–I)
Electronegativity 3.98 (F) 2.96 (Br) 2.66 (I)
Crystal Packing Tight, planar Moderate layers Dispersed layers
Dipole Moment (D) 4.2 3.8 3.5
  • Structural Insights :
    • The iodo derivative exhibits longer bond lengths (C–I: 2.15 Å) compared to fluoro (1.47 Å) and bromo (1.94 Å) analogs, leading to distinct crystal packing. The larger iodine atom disrupts planarity, reducing π-π stacking interactions .
    • Electron-withdrawing effects decrease from fluorine to iodine, altering electronic distribution and reactivity. Fluorine’s high electronegativity increases amide group polarization, whereas iodine’s polarizability enhances London dispersion forces .
Methoxy-Substituted Benzamides

Key Compounds :

  • 4-Methoxy-N-(2-methoxybenzyl)benzamide
  • 2-Iodo-N-(3-methoxyphenyl)benzamide
Property 3-Iodo-N-(2-Methoxybenzyl)benzamide 4-Methoxy-N-(2-Methoxybenzyl)benzamide 2-Iodo-N-(3-Methoxybenzyl)benzamide
Substituent Position 3-Iodo, 2-OCH₃ 4-OCH₃, 2-OCH₃ 2-Iodo, 3-OCH₃
Molecular Weight 394.18 g/mol 271.32 g/mol 353.16 g/mol
Solubility (LogP) 3.8 2.2 4.1
Synthetic Yield 73% (gold catalysis) 85% (amide coupling) 68% (direct iodination)
  • Functional Impact: The 2-methoxybenzyl group in the target compound enhances steric hindrance compared to simpler methoxyphenyl derivatives, reducing rotational freedom and stabilizing specific conformations . Positional isomerism (e.g., 2- vs. The 2-methoxy group in the target compound participates in intramolecular H-bonding with the amide carbonyl, a feature absent in 3-methoxy analogs .
Pharmacologically Active Benzamides

Key Compounds :

  • Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Property 3-Iodo-N-(2-Methoxybenzyl)benzamide Nitazoxanide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Bioactivity Underexplored Antiparasitic Metal-binding (N,O-bidentate ligand)
Key Functional Groups Iodo, methoxybenzyl Nitrothiazole, acetyloxy Hydroxy, tert-butyl
Therapeutic Target N/A Pyruvate:ferredoxin oxidoreductase C–H functionalization catalysts
  • Mechanistic Contrast: Nitazoxanide’s nitrothiazole group enables redox cycling, a property absent in the target compound. The iodine in 3-iodo-N-(2-methoxybenzyl)benzamide may instead facilitate halogen bonding in enzyme inhibition .

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